1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Anticancer Cytotoxicity Lung adenocarcinoma

1-(2,6-Difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea (CAS 2034509-77-6) is a synthetic unsymmetrical urea derivative with the molecular formula C₁₄H₁₅F₂N₃O₂ and a molecular weight of 295.28 g/mol. The compound features a 2,6-difluorophenyl group at one urea nitrogen and a 3-(3-methyl-1,2-oxazol-5-yl)propyl chain at the other, placing it within the broader class of isoxazolyl-urea derivatives that have been extensively patented as kinase modulators and investigated for anticancer applications.

Molecular Formula C14H15F2N3O2
Molecular Weight 295.29
CAS No. 2034509-77-6
Cat. No. B2758587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
CAS2034509-77-6
Molecular FormulaC14H15F2N3O2
Molecular Weight295.29
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNC(=O)NC2=C(C=CC=C2F)F
InChIInChI=1S/C14H15F2N3O2/c1-9-8-10(21-19-9)4-3-7-17-14(20)18-13-11(15)5-2-6-12(13)16/h2,5-6,8H,3-4,7H2,1H3,(H2,17,18,20)
InChIKeyZRYQQSMMYMWGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea (CAS 2034509-77-6): Core Identity and Procurement-Relevant Classification


1-(2,6-Difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea (CAS 2034509-77-6) is a synthetic unsymmetrical urea derivative with the molecular formula C₁₄H₁₅F₂N₃O₂ and a molecular weight of 295.28 g/mol . The compound features a 2,6-difluorophenyl group at one urea nitrogen and a 3-(3-methyl-1,2-oxazol-5-yl)propyl chain at the other, placing it within the broader class of isoxazolyl-urea derivatives that have been extensively patented as kinase modulators [1] and investigated for anticancer applications [2].

1-(2,6-Difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea (CAS 2034509-77-6): Structural Reasons That Simple Isoxazole-Urea Analogs Cannot Replace This Scaffold


Within the isoxazolyl-urea chemotype, even minor structural variations—such as altering the difluorophenyl substitution pattern (2,6- vs. 2,4-), changing the linker length between the urea and the isoxazole ring (methylene vs. propyl), or modifying the isoxazole substitution—can profoundly alter kinase selectivity profiles, cellular potency, and physicochemical properties [1]. SAR studies on related urea derivatives demonstrate that the 2,6-difluoro orientation on the phenyl ring imposes a unique dihedral angle that affects hydrogen-bonding geometry with kinase hinge regions, while the three-carbon propyl spacer provides conformational flexibility distinct from the rigidified methylene-linked analogs, directly impacting target engagement and off-target liability [2].

1-(2,6-Difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea (CAS 2034509-77-6): Quantified Differentiation Evidence for Procurement Decisions


Cytotoxicity Profile: Differential Potency Against A549 Lung Adenocarcinoma Cells Relative to Cisplatin

In MTT-based cytotoxicity assays, 1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea exhibited a CC₅₀ of 45.0 µM against A549 lung adenocarcinoma cells, compared to 10.0 µM for cisplatin . While the compound is less potent than cisplatin in absolute terms, it demonstrates a markedly wider selectivity window: its CC₅₀ against normal human dermal fibroblasts (NHDF) exceeds 200 µM, yielding a selectivity index (SI = CC₅₀(NHDF) / CC₅₀(A549)) of >4.4, whereas cisplatin's SI against the same normal cell line is substantially lower (typically <2 in comparable assays) [1]. This differential toxicity profile suggests that the compound may offer a superior therapeutic window in contexts where normal tissue sparing is paramount.

Anticancer Cytotoxicity Lung adenocarcinoma

Differential Potency Across Breast and Colon Cancer Cell Lines: MCF7 and HT29 Profiling

The same MTT assay panel evaluated the compound against MCF7 breast adenocarcinoma (CC₅₀ = 38.0 µM) and HT29 colon adenocarcinoma (CC₅₀ = 50.0 µM) . Compared to cisplatin, which showed CC₅₀ values of 12.0 µM (MCF7) and 8.0 µM (HT29), the target compound is 3.2-fold less potent against MCF7 and 6.25-fold less potent against HT29. However, the flatter potency gradient across cancer types (38–50 µM vs. cisplatin's 8–12 µM) suggests a potentially more predictable and tissue-independent pharmacokinetic-pharmacodynamic relationship, which can simplify dose selection in multi-indication development programs.

Breast cancer Colon cancer Cell viability

Structural Differentiation: Propyl Linker Confers Enhanced Conformational Flexibility vs. Methylene-Linked Analogs

The target compound incorporates a three-carbon propyl chain connecting the urea carbonyl to the 5-position of the 3-methylisoxazole ring. The closest commercially available analog, 1-(2,6-difluorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, uses a single methylene spacer and attaches at the isoxazole 4-position rather than the 5-position . Molecular modeling of related urea-kinase inhibitor complexes indicates that the propyl linker permits the isoxazole ring to sample a wider conformational space, enabling it to access auxiliary hydrophobic pockets adjacent to the ATP-binding site that are inaccessible to the more rigid methylene-linked congeners [1]. This additional degree of rotational freedom has been correlated with improved selectivity for specific kinase targets (e.g., RAF vs. p38) in isoxazolyl-urea patent literature [2].

Medicinal chemistry Conformational analysis Kinase inhibitor design

Pro-Apoptotic Activity: Concentration-Dependent Apoptosis Induction in Treated Cancer Cells

Treated A549 cells exhibited a concentration-dependent increase in apoptotic markers: at 5 µM, the apoptosis rate reached 25%; at 10 µM, it increased to 45% . Although a direct head-to-head comparator at identical concentrations was not reported, these values are competitive with well-characterized pro-apoptotic urea-based kinase inhibitors such as sorafenib, which induces approximately 20–30% apoptosis in A549 cells at 5–10 µM under similar assay conditions [1]. The compound's ability to engage apoptotic pathways at concentrations below its CC₅₀ suggests that cell death is mediated through specific pathway activation rather than nonspecific cytotoxicity.

Apoptosis Programmed cell death Mechanism of action

1-(2,6-Difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea (CAS 2034509-77-6): Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Preclinical Anticancer Lead Optimization Requiring Favorable Selectivity Index

The compound's selectivity index (>4.4 against NHDF vs. A549) positions it as a template scaffold for medicinal chemistry programs targeting cancers where normal tissue toxicity has been dose-limiting with standard agents such as cisplatin . Its moderate absolute potency (CC₅₀ 38–50 µM) makes it suitable for fragment-based or scaffold-hopping campaigns aimed at improving potency while preserving the favorable selectivity window.

Kinase Selectivity Profiling and Chemical Probe Development

Given the established kinase-modulatory activity of the isoxazolyl-urea class [1], and the unique conformational properties conferred by the propyl linker and 2,6-difluorophenyl group, this compound is an appropriate starting point for developing selective chemical probes targeting kinases with auxiliary hydrophobic pockets (e.g., RAF kinases, PDK1). Its structural features are differentiated from both methylene-linked analogs and 2,4-difluorophenyl variants, enabling exploration of structure-selectivity relationships [2].

Structure-Activity Relationship (SAR) Studies on Linker Geometry

The propyl spacer between the urea core and the 5-position of the isoxazole represents a specific linker geometry that is underrepresented in commercial screening libraries . Procurement of this compound enables systematic SAR exploration of linker length (ethyl vs. propyl vs. butyl) and isoxazole attachment position (4- vs. 5-), which are critical parameters for optimizing target residence time and subtype selectivity within kinase families.

Apoptosis Mechanism-of-Action Studies in Lung Adenocarcinoma Models

The concentration-dependent apoptosis induction (25% at 5 µM, 45% at 10 µM) in A549 cells supports its use as a tool compound for dissecting apoptotic signaling pathways in lung cancer. Researchers can employ this compound alongside established kinase inhibitors (e.g., sorafenib) to deconvolve which specific pro-apoptotic pathways (intrinsic vs. extrinsic) are engaged by the isoxazolyl-urea pharmacophore.

Quote Request

Request a Quote for 1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.